3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

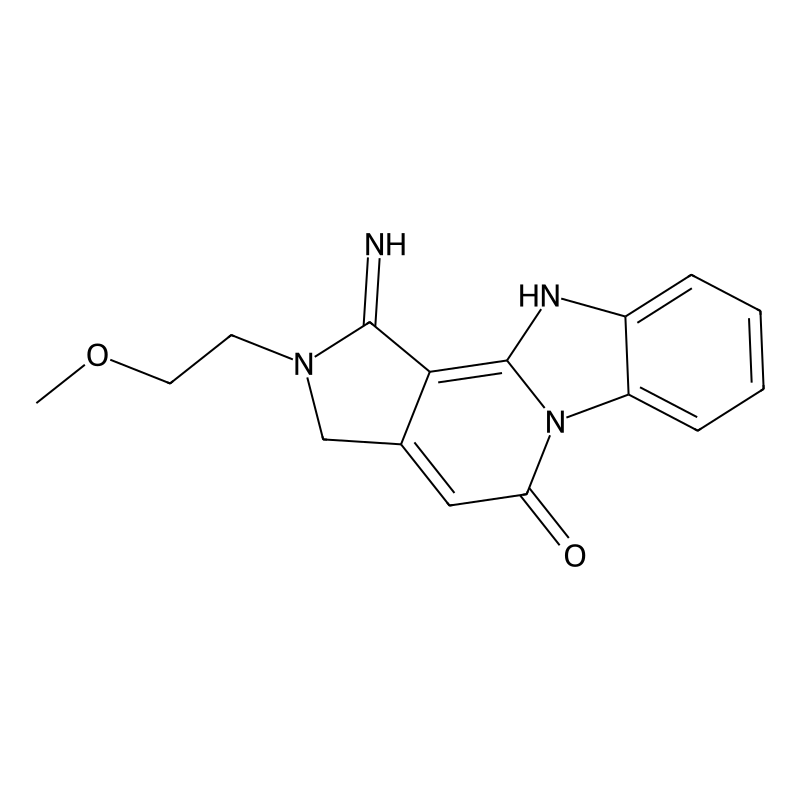

3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one is a complex organic compound characterized by a unique tetracyclic structure containing multiple nitrogen atoms. This compound features a triazole ring and is notable for its diverse functional groups, including an amino group and a methoxyethyl substituent. The intricate arrangement of its cyclic structure contributes to its potential biological activity and chemical reactivity.

The chemical reactivity of 3-amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one can involve several types of reactions:

- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.

- Condensation Reactions: The compound may undergo condensation with aldehydes or ketones to form imines or other derivatives.

- Reduction Reactions: The presence of the triazole ring may allow for reduction processes that affect the nitrogen atoms.

These reactions can be utilized in synthetic pathways to derive various derivatives of the compound.

Research into the biological activity of 3-amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one suggests potential pharmacological properties. Compounds with similar structures often exhibit:

- Antimicrobial Activity: Many nitrogen-containing heterocycles are known for their ability to inhibit bacterial growth.

- Anticancer Properties: Some derivatives have been studied for their effectiveness against various cancer cell lines.

- CNS Activity: The presence of amino groups often correlates with neuroactive properties.

Further studies are necessary to elucidate its specific mechanisms and therapeutic potential.

The synthesis of 3-amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one can be achieved through several strategies:

- Multi-step Synthesis: Involves the formation of intermediate compounds that gradually build up to the final structure.

- Cyclization Reactions: Key steps may include cyclization processes that form the tetracyclic framework.

- Functional Group Modifications: Subsequent reactions can modify functional groups to achieve the desired substituents.

The detailed synthetic pathway would require specific reagents and conditions tailored to each step of the synthesis.

The applications of 3-amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one are diverse and may include:

- Pharmaceuticals: Potential use as an antimicrobial or anticancer agent.

- Agricultural Chemicals: Possible applications in developing pesticides or herbicides due to its biological activity.

- Material Science: Its unique structure may lend itself to applications in creating novel materials or polymers.

Interaction studies involving 3-amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one could focus on:

- Protein Binding Studies: Understanding how the compound interacts with various proteins could provide insights into its mechanism of action.

- Enzyme Inhibition Studies: Investigating whether it inhibits specific enzymes related to disease pathways could reveal therapeutic potential.

Such studies are crucial for determining its pharmacokinetic and pharmacodynamic profiles.

Similar compounds include:

- Triazole Derivatives: Known for their antifungal and antibacterial properties.

- Tetracyclic Alkaloids: Often exhibit significant biological activities such as anticancer effects.

- Amino Acid Analogues: These compounds often share structural similarities and can have neuroactive effects.

Comparison TableCompound Name Structure Type Biological Activity Unique Features Triazole Derivative Heterocyclic Antifungal Simple structure Tetracyclic Alkaloid Alkaloid Anticancer Complex cyclic structure Amino Acid Analogue Organic Compound Neuroactive Similar functional groups

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Triazole Derivative | Heterocyclic | Antifungal | Simple structure |

| Tetracyclic Alkaloid | Alkaloid | Anticancer | Complex cyclic structure |

| Amino Acid Analogue | Organic Compound | Neuroactive | Similar functional groups |